
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a phenylmethanone group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-methylpyrimidine-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group, resulting in the formation of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium iodide in acetone or amines in the presence of a base.
Major Products:
Oxidation: (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the methoxy and phenylmethanone groups enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The methoxy group at the 4-position and the phenylmethanone group at the 2-position provide a unique scaffold for further chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
28840-42-8 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
(4-methoxy-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(17-2)15-13(14-9)12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
KWHSXLGHOVQIIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




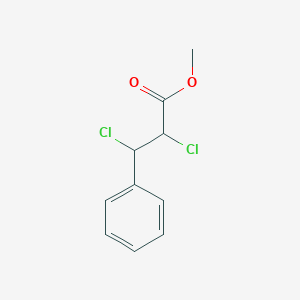
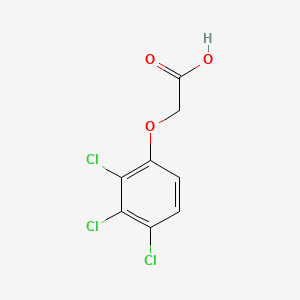
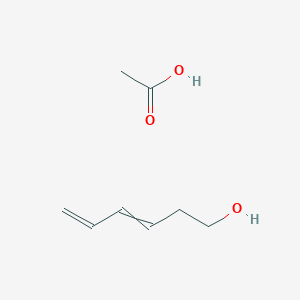

![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
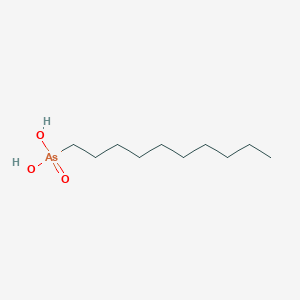
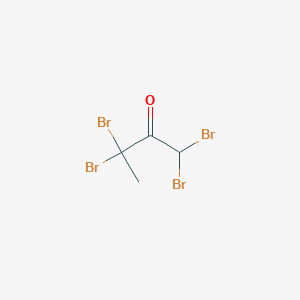

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

phosphanium bromide](/img/structure/B14687257.png)

